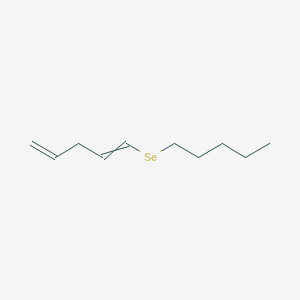

1-(Pentylselanyl)penta-1,4-diene

Description

Properties

CAS No. |

183729-00-2 |

|---|---|

Molecular Formula |

C10H18Se |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1-penta-1,4-dienylselanylpentane |

InChI |

InChI=1S/C10H18Se/c1-3-5-7-9-11-10-8-6-4-2/h3,7,9H,1,4-6,8,10H2,2H3 |

InChI Key |

SNGBAWKRRGSXNV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[Se]C=CCC=C |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 1 Pentylselanyl Penta 1,4 Diene and Analogues

Carbon-Selenium Bond Formation Strategies

The introduction of a selenium moiety onto an organic scaffold can be achieved through several fundamental reaction types, including nucleophilic, electrophilic, and radical pathways. The choice of method often depends on the available starting materials and the desired regioselectivity.

Nucleophilic Approaches to C-Se Bond Formation

Nucleophilic substitution represents a direct and widely used method for creating carbon-selenium bonds. This strategy involves the reaction of a selenium-centered nucleophile with a carbon-centered electrophile. youtube.comyoutube.com In the context of synthesizing 1-(Pentylselanyl)penta-1,4-diene, this would typically involve the generation of a pentylselanyl anion (C₅H₁₁Se⁻) which then displaces a suitable leaving group on a penta-1,4-diene backbone. youtube.com

The pentylselanyl nucleophile is commonly prepared in situ from dipentyl diselenide by reduction with agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net The resulting anionic species is a potent nucleophile that can readily participate in Sₙ2 reactions. organic-chemistry.org The electrophilic partner would be a derivative of penta-1,4-diene, such as 5-bromopenta-1,2-diene (B1657152) or a corresponding tosylate, which provides a good leaving group for the substitution reaction. organic-chemistry.org The reaction's success depends on factors like the solvent, temperature, and the nature of the leaving group. nih.gov

Table 1: Representative Nucleophilic Selenylation Reaction

| Reactant A (Nucleophile Precursor) | Reactant B (Electrophile) | Reagents | Solvent | Product |

|---|---|---|---|---|

| Dipentyl diselenide | 5-halopenta-1,4-diene | NaBH₄ | THF/Ethanol | This compound |

Electrophilic Strategies for Selenylation of Unsaturated Systems

Electrophilic selenylation provides an alternative route for introducing selenium, particularly onto unsaturated systems like alkenes and dienes. wiley-vch.de This method involves the reaction of an electrophilic selenium species, such as a selenenyl halide (RSeX, where X = Cl, Br), with a double bond. wiley-vch.de The reaction proceeds through the formation of a cyclic seleniranium ion intermediate, which is then opened by a nucleophile. wiley-vch.de

When applied to a diene, such as penta-1,4-diene, the electrophilic selenium reagent would add across one of the double bonds. libretexts.orgyoutube.com The regiochemical and stereochemical outcome of the reaction is dictated by the substitution pattern of the diene and the reaction conditions. youtube.com For an isolated diene like penta-1,4-diene, the reaction would typically yield a product of addition to one of the double bonds. Subsequent elimination could then be used to form a new double bond if desired, though direct addition is the primary transformation. libretexts.org

Table 2: Common Electrophilic Selenium Reagents

| Reagent Name | Formula | Typical Application |

|---|---|---|

| Phenylselenenyl chloride | PhSeCl | Electrophilic addition to alkenes/alkynes |

| Phenylselenenyl bromide | PhSeBr | Electrophilic addition to alkenes/alkynes |

| N-Phenylselenophthalimide (N-PSP) | C₁₄H₉NO₂Se | Milder electrophilic selenium source |

| Diphenyl diselenide/I₂ | (PhSe)₂/I₂ | In situ generation of electrophilic selenium |

Radical Methodologies for Selenium Incorporation

Radical reactions offer a third major pathway for C-Se bond formation. These methods are particularly effective for the functionalization of unsaturated compounds. nih.govresearchgate.net The process is typically initiated by the homolytic cleavage of the Se-Se bond in a diselenide, such as dipentyl diselenide, to generate two selanyl (B1231334) radicals (PentylSe•). researchgate.net This cleavage can be induced by heat or, more commonly, by irradiation with visible or UV light. nih.govresearchgate.net

The resulting selanyl radical can then add to one of the double bonds of penta-1,4-diene. nih.govnih.gov This addition generates a carbon-centered radical, which can then participate in further reactions, such as abstracting a hydrogen atom or another group to yield the final product. These methods are valuable as they often proceed under mild conditions and can exhibit different selectivity compared to ionic pathways. researchgate.net

Convergent and Divergent Approaches to Selenylated Penta-1,4-diene Construction

Catalytic Diene Synthesis with Concurrent or Subsequent Selenylation

Modern synthetic chemistry often employs catalytic methods to construct complex molecules efficiently. The synthesis of a selenylated diene can be approached by first forming the diene skeleton using a transition metal catalyst, followed by a separate selenylation step. mdpi.com Alternatively, a more convergent strategy might involve a coupling reaction where one of the partners already contains the pentylselanyl group.

Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.govrsc.org Reactions like the Suzuki, Stille, and Heck couplings provide reliable methods for constructing molecules like this compound and its analogues. libretexts.orgorgoreview.com

A plausible convergent synthesis could involve a Suzuki coupling between a vinyl boronic acid or ester and a vinyl halide that bears the pentylselanyl group. nih.gov For example, 1-(pentylselanyl)-2-bromoethene could be coupled with allylboronic acid pinacol (B44631) ester using a palladium catalyst and a suitable ligand to construct the 1,4-diene system. The efficiency of such reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. acs.org

Table 3: Hypothetical Palladium-Catalyzed Suzuki Coupling for an Analogue

| Vinyl Halide Component | Boronic Ester Component | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1-(Pentylselanyl)-2-bromoethene | Allylboronic acid pinacol ester | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | This compound |

This approach highlights the modularity of palladium catalysis, allowing for the combination of distinct molecular fragments to achieve the target structure with high precision and functional group tolerance. researchgate.net

Nickel-Catalyzed Reactions for Diene Formation

Nickel-catalyzed cross-coupling reactions have emerged as a versatile and efficient method for the synthesis of 1,4-dienes. acs.org These reactions often exhibit high regio- and stereoselectivity, providing a direct route to valuable diene structures. acs.orgorganic-chemistry.org A notable approach involves the direct coupling of allylic alcohols with alkenyl boronates. acs.org This method is advantageous due to the ready availability of the starting materials and the ability to proceed under mild conditions, often without the need for a base or an alcohol activator. acs.org The choice of ligand is crucial in controlling the regioselectivity of the reaction. acs.orgorganic-chemistry.org

Another powerful nickel-catalyzed method is the three-component coupling of (trifluoromethyl)alkenes, internal alkynes, and organoboronic acids, which yields functionalized gem-difluorinated 1,4-dienes. acs.org This protocol is characterized by its use of readily available starting materials, broad substrate scope, and high selectivity under mild conditions. acs.org Additionally, nickel-catalyzed hydroalkylation and hydroalkenylation of 1,3-dienes with hydrazones provide another synthetic pathway to 1,4-dienes under mild conditions. rsc.org

Recent advancements have also demonstrated the nickel-catalyzed direct hydroallylation of terminal alkynes with allylic alcohols, promoted by carbon dioxide, to produce 1,4-dienes with excellent Markovnikov selectivity. organic-chemistry.org Furthermore, the direct allylation of simple, non-conjugated alkenes can be achieved in high yield using nickel catalysis. organic-chemistry.org

Table 1: Examples of Nickel-Catalyzed Diene Synthesis

| Reactants | Catalyst System | Product Type | Key Features |

| Allylic Alcohols + Alkenyl Boronates | Ni(cod)₂ / Ligand | 1,4-Dienes | High regio- and stereoselectivity, mild conditions. acs.org |

| (Trifluoromethyl)alkenes + Alkynes + Organoboronic Acids | Nickel Catalyst | gem-Difluorinated 1,4-Dienes | Three-component coupling, high selectivity. acs.org |

| 1,3-Dienes + Hydrazones | Nickel Catalyst | Substituted 1,4-Dienes | Hydroalkylation/hydroalkenylation. rsc.org |

| Terminal Alkynes + Allylic Alcohols | Ni Catalyst / CO₂ | 1,4-Dienes | Excellent Markovnikov selectivity. organic-chemistry.org |

Cobalt-Catalyzed Hydrovinylation Strategies for Unconjugated Dienes

Cobalt-catalyzed hydrovinylation presents an effective strategy for the synthesis of unconjugated dienes, particularly 1,4-dienes. The reaction of acyclic (E)-1,3-dienes with ethylene (B1197577) in the presence of a cobalt(II) chloride complex and an aluminum co-catalyst affords hydrovinylation products in excellent yields. rsc.org The regioselectivity of this reaction, yielding either 1,4- or 1,2-addition products, is highly dependent on the nature of the phosphine (B1218219) ligand and the reaction temperature. rsc.org

Specifically, at low temperatures, many cobalt complexes favor the formation of the branched (Z)-3-alkylhexa-1,4-diene, a product of 1,4-hydrovinylation. rsc.org As the temperature increases, a greater proportion of the (E)-isomer of the branched 1,4-adduct is observed. rsc.org The high selectivity observed in cobalt-catalyzed reactions, as compared to nickel-catalyzed counterparts, is attributed to the intermediacy of an η⁴-[(diene)[P~P]CoH]⁺ complex. rsc.org

Furthermore, cobalt(I)-catalyzed 1,4-hydrovinylation reactions of 1,3-dienes with functionalized terminal alkenes can proceed under mild conditions. thieme-connect.com When the functional group on the terminal alkene is not conjugated with the double bond, branched products are formed exclusively. thieme-connect.com

Table 2: Regioselectivity in Cobalt-Catalyzed Hydrovinylation of 1,3-Dienes

| Ligand Bite Angle | Predominant Product | Addition Type | Product Geometry |

| Narrow | Branched | 1,2-Addition | Retains original E-geometry rsc.org |

| Other Ligands (at low temp.) | Branched | 1,4-Addition | (Z)-3-alkylhexa-1,4-diene rsc.org |

Functionalization of Pre-formed Diene Skeletons via Selenylation

Once the 1,4-diene backbone is established, the introduction of the pentylselanyl group can be achieved through various selenylation methods. These methods allow for the direct incorporation of selenium into the diene structure.

Hydro- and Oxyselenenylation of Diene Substrates

Electrophilic selenenylation is a fundamental and versatile method for the functionalization of alkenes and, by extension, dienes. nih.gov The reaction of selenenyl halides with alkenes typically proceeds with high Markovnikov regioselectivity and anti-stereospecificity. nih.gov In this process, the nucleophile attacks the more substituted carbon of the intermediate seleniranium ion. nih.gov This general reactivity provides a pathway to introduce a selenium moiety and another functional group (e.g., hydroxyl or alkoxyl) across one of the double bonds of the diene.

Selenium Dioxide Mediated Oxidations and Functionalization of Dienes

Selenium dioxide (SeO₂) is a well-known oxidizing agent that can be used to functionalize dienes. researchgate.net While it is often used for allylic oxidation, its reactivity with dienes can be complex. The reaction of SeO₂ with 1,3-dienes can lead to the formation of syn-1,2- and 1,4-diols through a process involving an initial [4+2] cycloaddition followed by a stereospecific carbon-selenium bond oxidation. acs.org

In the context of 1,4-dienes, selenium dioxide can induce chemoselective allylic oxidation at the more electron-rich double bond. researchgate.net The reaction pathway can be influenced by steric factors, leading to either double bond transposition to a conjugated 1,3-diene or allylic oxidation to form products like 2,4-diene-6-ols or divinyl ketones. researchgate.net The Riley oxidation, a specific SeO₂-mediated oxidation, can convert methylene (B1212753) groups alpha to a double bond into ketones. youtube.com The mechanism for allylic oxidation is proposed to proceed through an ene reaction followed by a acs.orgorganic-chemistry.org-sigmatropic rearrangement of the resulting allyl selenite (B80905) ester. youtube.com

Precision in Synthesis: Chemo-, Regio-, and Stereoselectivity in Selenylated Diene Formation

Achieving the desired this compound isomer requires careful control over the selectivity of the synthetic reactions.

Regioselective Introduction of the Pentylselanyl Group

The regioselectivity of introducing the pentylselanyl group is a critical consideration. In electrophilic additions to unsymmetrical dienes, the initial attack of the electrophile (in this case, a pentylselenyl species) will preferentially occur at the more nucleophilic double bond. For a 1,4-diene, this would likely be the terminal double bond, leading to the formation of a resonance-stabilized allylic carbocation intermediate. youtube.com

The subsequent attack by a nucleophile (or the selenium-containing counterion) can then occur at either end of the allylic system, leading to 1,2- or 1,4-addition products. youtube.com The ratio of these products can be influenced by kinetic versus thermodynamic control. youtube.com Lower temperatures often favor the kinetic product (1,2-addition), which is formed faster, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product (often the 1,4-addition product). youtube.com

In the context of a Diels-Alder type reaction, which can be relevant for certain functionalizations, the regioselectivity is governed by the electronic properties of the diene and dienophile. masterorganicchemistry.com Generally, "ortho" and "para" products are favored over "meta" products. masterorganicchemistry.comyoutube.com For a 1-substituted diene, the "1,2" (ortho) adduct is typically the major product. masterorganicchemistry.com

Table 3: Factors Influencing Regioselectivity in Diene Functionalization

| Reaction Type | Controlling Factors | Predominant Outcome (General) |

| Electrophilic Addition | Temperature, Carbocation Stability | Kinetic (1,2-addition) vs. Thermodynamic (1,4-addition) control. youtube.com |

| Diels-Alder Reaction | Electronic Effects (EDG/EWG) | "Ortho" and "para" products favored. masterorganicchemistry.comyoutube.com |

Stereochemical Control in Selenylated Diene Synthesis

The synthesis of selenylated dienes with defined stereochemistry presents a significant challenge that can be addressed through various strategic approaches. These methodologies can be broadly categorized as substrate-controlled, reagent-controlled, and catalyst-controlled, each offering unique advantages in directing the formation of specific stereoisomers.

Substrate-Controlled Synthesis: In this approach, the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For instance, the strategic placement of a silyl (B83357) group on a diene-ene substrate has been shown to exert rigorous regio- and stereocontrol during ring-closing metathesis reactions, leading to the formation of (E,Z)-configured 1,3-dienes. nih.gov This principle can be extended to the synthesis of selenylated dienes by employing substrates with pre-defined stereocenters or directing groups that guide the introduction of the selenium moiety to a specific face of the molecule.

Reagent-Controlled Synthesis: The choice of reagents plays a crucial role in determining the stereoselectivity of a reaction. A notable example is the synthesis of α-glucans, where the activating reagents are fine-tuned to the reactivity of the acceptor alcohol, allowing for the stereoselective formation of cis-glucosidic linkages from a single type of donor building block. nih.gov In the context of selenylated dienes, the use of specific selenium-containing reagents, potentially with bulky substituents or chiral auxiliaries, can influence the stereochemical course of the addition to a diene precursor.

Catalyst-Controlled Synthesis: Transition metal catalysis offers a powerful tool for achieving high levels of stereocontrol. The selection of the metal center and, more importantly, the chiral ligand can create a chiral environment around the reactants, favoring the formation of one stereoisomer over others. For example, nickel-catalyzed reactions have been employed for the ligand-controlled stereoselective synthesis of both (E)- and (Z)-allylsilanes from dienes and aldehydes. nih.gov Similarly, palladium-catalyzed aerobic oxidative coupling of vinylboronic acids with alkyl olefins has demonstrated catalyst-controlled regioselectivity in the synthesis of conjugated dienes. nih.gov These catalytic systems can be adapted for the synthesis of this compound by employing chiral phosphine ligands or other specialized ligand systems in conjunction with a suitable metal catalyst to direct the stereoselective addition of the pentylselanyl group.

A significant advancement in the stereoselective synthesis of 1,4-dienyl selenides involves the palladium-catalyzed coupling reaction of (E)-α-selanylvinylstannanes with allyl bromides. This method provides a direct route to (E)-1,4-dienyl selenides. While this specific method has been reported for the (E)-isomer, the development of analogous methods for the (Z)-isomer would likely involve the use of different ligands or catalyst systems to alter the stereochemical outcome of the coupling reaction.

Reactivity Profiles and Transformational Pathways of 1 Pentylselanyl Penta 1,4 Diene

Transformations Involving the Diene Moiety

The conjugated diene system in 1-(pentylselanyl)penta-1,4-diene is a key site for various addition and cyclization reactions.

Cycloaddition Chemistry: Leveraging the Diene for [4+2] Reactions

The conjugated diene structure of this compound makes it a suitable candidate for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. mychemblog.comlibretexts.orglibretexts.org In these reactions, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. mychemblog.comlibretexts.org The reaction is a concerted process, meaning all bonds are broken and formed in a single step, and is classified as a [π4s + π2s] cycloaddition. mychemblog.comlibretexts.org For the reaction to occur, the diene must adopt an s-cis conformation. mychemblog.com While many acyclic dienes prefer the more stable s-trans conformation, a rapid equilibrium between the two forms allows the reaction to proceed. mychemblog.com

The presence of the electron-donating pentylselanyl group can influence the reactivity of the diene. Generally, electron-rich dienes react more efficiently with electron-poor dienophiles. libretexts.org The stereochemistry of the resulting cyclic product is well-defined, with substituents on the dienophile retaining their relative positions in the product. mychemblog.com When cyclic dienes are used, bicyclic structures are formed, often with a preference for the endo product due to favorable secondary orbital interactions. mychemblog.com The versatility of the Diels-Alder reaction allows for the construction of complex cyclic and bicyclic systems, and the use of catalysts, such as gold(I) complexes, can influence the selectivity between [4+2] and other cycloaddition pathways like [4+3]. researchgate.netnih.govnih.gov

Selective Addition Reactions to the Diene System (1,2- and 1,4-Modes)

Electrophilic addition to conjugated dienes like this compound can proceed through two main pathways: 1,2-addition and 1,4-addition. chemistrysteps.commasterorganicchemistry.com The initial step involves the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. chemistrysteps.commasterorganicchemistry.com The subsequent attack of the nucleophile can occur at either of the two electrophilic carbons of the carbocation.

The regioselectivity of the addition is influenced by temperature. masterorganicchemistry.commasterorganicchemistry.com

At lower temperatures, the reaction is under kinetic control , favoring the 1,2-addition product . This is because the activation energy for the formation of the 1,2-adduct is lower, often attributed to a proximity effect where the nucleophile is closer to the carbon of the initially formed carbocation. chemistrysteps.commasterorganicchemistry.com

At higher temperatures, the reaction is under thermodynamic control , leading to a higher proportion of the more stable 1,4-addition product . masterorganicchemistry.commasterorganicchemistry.com The increased thermal energy allows the system to overcome the higher activation energy barrier to form the thermodynamically more stable product, which often has a more substituted and therefore more stable double bond. masterorganicchemistry.com

The presence of the selanyl (B1231334) group can also influence the regioselectivity of these addition reactions.

Potential in Polymerization Processes

Organoselenium compounds, including those with diene functionalities, have shown significant potential in polymerization processes. rsc.orgrsc.orgresearchgate.net Selenium-containing polymers are of interest due to their unique properties, such as redox responsiveness and high refractive indices. rsc.orgresearchgate.netrsc.org

One key area of application is in radical polymerization . wikipedia.org Organoselenium compounds can act as mediators in controlled or "living" radical polymerization techniques, such as selenium-mediated reversible-deactivation radical polymerization (RDRP). rsc.orgrsc.org These methods allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.org The presence of the organoselenium group in the polymer chain can also be valuable for bio-related applications. rsc.org

Furthermore, the diene moiety of this compound could potentially be utilized in polymerization reactions. For instance, multicomponent polymerizations involving elemental selenium and other monomers have been developed to create novel selenium-containing polymers with high stability and desirable optical properties. nih.govacs.org The ability of selenium to be incorporated into polymer backbones through various methods, including the polymerization of selenium-containing monomers, opens up possibilities for creating advanced functional materials. rsc.orgqut.edu.au

Reactions at the Selenium Center

The selenium atom in this compound is a versatile reactive center, capable of undergoing redox reactions and serving as a source for various selenium species.

Redox Modulations of the Selanyl Moiety

The selenium atom in organoselenium compounds can exist in various oxidation states, most commonly -2 (selenide), -1 (diselenide), +2 (selenenic acid), +4 (selenoxide), and +6 (selenone). tandfonline.comhbni.ac.in This wide range of oxidation states allows for diverse redox chemistry. tandfonline.comnih.govresearchgate.net

The selanyl moiety in this compound, a selenide (B1212193), can be oxidized by reacting with reactive oxygen species (ROS) or other oxidizing agents. tandfonline.com For example, oxidation with hydrogen peroxide can convert the selenide to the corresponding selenoxide. tandfonline.com This oxidation is often a rate-determining step in certain reactions. tandfonline.com The antioxidant activity of organoselenium compounds is linked to their ability to scavenge free radicals, a process that involves the one-electron oxidation of the selenium center. tandfonline.com

Conversely, the oxidized forms of selenium can be reduced back to their lower oxidation states. For instance, selenoxides can be reduced back to selenides in the presence of reducing agents like thiols. tandfonline.com This redox cycling is a key feature of the biological activity of many organoselenium compounds. nih.govnih.gov The redox potential of organoselenium compounds is generally lower than their sulfur analogs, making them more susceptible to redox reactions. hbni.ac.in

Table 1: Oxidation States of Selenium in Organoselenium Compounds

| Oxidation State | Compound Class | Example |

| -2 | Selenide | R-Se-R' |

| -1 | Diselenide | R-Se-Se-R |

| +2 | Selenenic Acid | R-Se-OH |

| +4 | Selenoxide | R-Se(=O)-R' |

| +6 | Selenone | R-Se(=O)₂-R' |

Generation of Electrophilic, Nucleophilic, or Radical Selenium Species from Selenylated Dienes

The selenium center in compounds like this compound can be a precursor to various reactive selenium species.

Electrophilic Selenium: Electrophilic selenium species, often denoted as "RSe+", can be generated from selenides or diselenides. wiley-vch.deacs.org For instance, treatment of diselenides with halogens can produce selanyl halides (R-Se-X), which are effective sources of electrophilic selenium. wikipedia.org These electrophilic reagents readily react with nucleophiles such as alkenes, leading to selenofunctionalization reactions. wiley-vch.demdpi.com The reaction with alkenes typically proceeds through a seleniranium ion intermediate, which is then opened by a nucleophile in an anti-addition manner. wiley-vch.de

Nucleophilic Selenium: Selenides can also exhibit nucleophilic character. wikipedia.org They can react with electrophiles like alkyl halides to form selenonium salts. wikipedia.org More potent nucleophilic selenium species, such as selenolates (RSe⁻), can be generated by the reduction of diselenides. These are powerful nucleophiles used in various synthetic transformations.

Radical Selenium: Seleno radicals (RSe•) can be generated by the homolytic cleavage of the selenium-selenium bond in diselenides, often initiated by light (photolysis) or heat. nih.gov These radicals can then add to unsaturated bonds, such as those in alkynes and allenes, to form new carbon-selenium bonds. nih.gov While the direct addition of seleno radicals to alkenes can be less efficient, they readily participate in other radical processes, such as radical cyclizations. nih.gov The generation of selenium radicals is a key step in certain polymerization processes and other radical-mediated transformations. rsc.org

Selenoxide Elimination and Related Processes

One of the most fundamental and widely utilized reactions in organoselenium chemistry is the selenoxide elimination. wikipedia.orgmdpi.com This process provides a mild and efficient method for introducing carbon-carbon double bonds. wikipedia.org For a substrate like this compound, this pathway would begin with the oxidation of the selenium atom to the corresponding selenoxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgmdpi.com

The oxidation is followed by a spontaneous, intramolecular syn-elimination. This pericyclic reaction proceeds through a five-membered cyclic transition state, where a β-hydrogen atom is transferred to the selenoxide oxygen, leading to the cleavage of the carbon-selenium bond and the formation of an alkene. wikipedia.org The process is known to be highly rapid, often occurring at temperatures between -50 and 40 °C. wikipedia.org

In the case of this compound, the elimination would result in the formation of a conjugated triene, specifically hepta-1,3,5-triene, and pentylselenenic acid (C₅H₁₁SeOH) as a byproduct. The reaction favors the formation of conjugated double bonds. wikipedia.org

Table 1: Key Features of Selenoxide Elimination

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Intramolecular syn-elimination via a 5-membered cyclic transition state. | wikipedia.org |

| Reagents | Oxidation of the selenide using H₂O₂, mCPBA, or ozone. | wikipedia.orgmdpi.com |

| Conditions | Typically occurs at low temperatures (-50 to 40 °C). | wikipedia.org |

| Selectivity | Favors formation of conjugated and trans-alkenes. | wikipedia.org |

Interplay of Selenium and Diene Reactivity

The coexistence of a selenium atom and a diene moiety within the same molecule gives rise to complex and synthetically valuable transformations where the two groups influence each other's reactivity. This interplay is evident in various cyclization, rearrangement, and metal-catalyzed processes.

The selenium atom in selenylated dienes can participate directly in cyclization reactions. A prominent example is the initial step of the selenium-catalyzed diamination of dienes, which involves a selenocyclization. In this process, the diene undergoes a formal [4+2] cycloaddition with a selenium bis(imide) species, which is generated in situ. nih.gov This cycloaddition results in the formation of a six-membered selenium-containing heterocycle. This step establishes the foundation for subsequent functionalization.

Furthermore, radical-induced cyclizations are also known. Under visible-light irradiation, selenylative cyclization of enynes can be initiated by the generation of a selenium radical, which triggers a cascade of radical addition and cyclization. acs.org A similar principle could be applied to a diene system, where an intramolecular radical addition could lead to various cyclic architectures, depending on the reaction conditions and the specific substitution pattern of the diene.

Sigmatropic rearrangements are a cornerstone of pericyclic chemistry. In the context of organoselenium compounds, the mdpi.comwikipedia.org-sigmatropic rearrangement of allylic selenoxides is a well-documented and synthetically powerful transformation used to synthesize allylic alcohols and amines. nih.gov This reaction proceeds by oxidizing an allylic selenide to a selenoxide, which then rearranges to form an allylic selenenate ester. Subsequent hydrolysis yields the product. nih.gov Density-functional theory calculations have shown that this rearrangement proceeds through a five-membered transition state. nih.gov

While the mdpi.comwikipedia.org-sigmatropic pathway is highly prevalent in selenium chemistry, specific examples of researchgate.netresearchgate.net-sigmatropic rearrangements involving selenium are not widely reported in the surveyed chemical literature. The nomenclature '[i,j]' in a sigmatropic shift describes the migration of a σ-bond across a π-system to a new position (i-1) and (j-1) atoms away from its original location. wikipedia.org A researchgate.netresearchgate.net-rearrangement is a high-order process, and for organoselenium compounds like this compound, the lower energy and sterically more accessible mdpi.comwikipedia.org-rearrangement pathway appears to be the dominant sigmatropic process.

A significant advancement in the functionalization of dienes is the development of selenium-catalyzed intermolecular diamination. This reaction allows for the direct installation of two nitrogen atoms across a double bond with high regioselectivity. nih.gov Using a simple nitrogen source like a sulfamate, the reaction proceeds with a selenium catalyst and an oxidant. A key feature is its excellent regioselectivity for 1,2-addition at the less substituted alkene of the diene, without needing a tethered diamine. nih.gov

The proposed mechanism involves the formation of a selenium bis(imide) intermediate, which undergoes a [4+2] cycloaddition with the diene. This is followed by a ring-opening aminolysis and a mdpi.comwikipedia.org-sigmatropic rearrangement to furnish the final vicinal diamine product. nih.gov This catalytic cycle highlights the unique reactivity profile that selenium enables, guiding the formation of synthetically useful α,β-diaminoketone derivatives with high syn-diastereoselectivity. nih.gov

Table 2: Examples of Selenium-Catalyzed Diamination of Dienes

| Diene Substrate | Product | Yield | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| 1-Phenyl-1,3-butadiene | 1,2-Diaminated product | 75% | >20:1 | nih.gov |

| 2,4-Hexadien-1-ol | 1,2-Diaminated product | 68% | >20:1 | nih.gov |

| (E)-1-(Tosyl)oxy-1,3-butadiene | α,β-Diaminoketone derivative | 71% | 15:1 | nih.gov |

(Data is illustrative of the reaction's scope on analogous substrates)

Selenium-π-acid catalysis has emerged as a powerful tool for olefin functionalization, often noted for its high regiocontrol and mild reaction conditions. researchgate.net While direct selenium-catalyzed C-H borylation is not a prominent transformation, the interplay between selenium catalysis and boron-containing functional groups has been exploited to control the regioselectivity of other reactions.

Research has shown that an allylic N-methyliminodiacetyl (MIDA) boron ate ester can act as a directing group in selenium-catalyzed allylic functionalization reactions, such as chlorination and imidation. The hemilabile nature of the B-N dative bond in the MIDA group is believed to stabilize developing negative charge in the transition state of the rate-limiting syn-dehydrodeselenenylation step. This stabilization directs the regiochemical outcome of the reaction, demonstrating a sophisticated interplay where a boron substituent guides the reactivity of a selenium-catalyzed process. This strategy allows for the synthesis of multifunctional building blocks where both the olefin and the valuable boron functionality are preserved for further synthetic elaboration.

Mechanistic Elucidation of Reactions Involving 1 Pentylselanyl Penta 1,4 Diene

Investigation of Reaction Intermediates

In the presence of an electrophile, the double bonds of the penta-1,4-diene moiety in 1-(Pentylselanyl)penta-1,4-diene can be attacked. A key intermediate that can be postulated in such reactions is a three-membered cyclic selenium-containing cation known as a seleniranium ion. wiley-vch.dewikipedia.org The formation of a seleniranium ion proceeds via the electrophilic addition to one of the double bonds, where the selenium atom acts as a neighboring group, participating in the stabilization of the resulting carbocation. nih.gov

The stability and reactivity of the seleniranium intermediate are influenced by the nature of the electrophile and the substitution pattern of the diene. For this compound, two potential seleniranium ions could be formed, depending on which double bond is attacked. The subsequent nucleophilic attack on the seleniranium ion can occur at either of the two carbon atoms of the three-membered ring, leading to different regioisomeric products. wiley-vch.de The regioselectivity of this ring-opening is governed by both electronic and steric factors.

| Intermediate | Potential Formation Pathway | Subsequent Reactivity |

| Seleniranium Ion | Electrophilic attack on a C=C bond with participation of the selenium lone pair. | Ring-opening by a nucleophile at the more substituted or less sterically hindered carbon. |

Research on analogous allylic selenides has shown that the formation of such cyclic intermediates is a common feature in their reactions. acs.org The characterization of these transient species often relies on spectroscopic techniques such as NMR spectroscopy at low temperatures, and their reactivity is inferred from the final product distribution. nih.gov

Organoselenium compounds can participate in catalytic cycles through the formation of hypervalent selenium species, where the selenium atom expands its valence shell beyond the usual octet. wikipedia.orgdigitellinc.com In the context of this compound, the selenium atom can be oxidized to a hypervalent state, such as a selenoxide or a selenurane, which can then act as a catalyst in various transformations. wikipedia.orgacs.org

For instance, in oxidation reactions, the selenium(II) atom in this compound could be oxidized to a selenium(IV) species. This hypervalent intermediate can then transfer an oxygen atom to a substrate, regenerating the original selenium(II) compound and completing the catalytic cycle. The elucidation of these hypervalent species often involves a combination of experimental techniques, including in-situ monitoring of the reaction by NMR and mass spectrometry, as well as computational studies to model the structure and energetics of the proposed intermediates. acs.orgnih.gov

| Hypervalent Species | Role in Catalysis | Method of Elucidation |

| Selenoxide | Oxidizing agent in catalytic oxidations. | In-situ NMR, Mass Spectrometry, Computational Modeling. |

| Selenurane | Intermediate in electrophilic halogenations and other transformations. | X-ray Crystallography (of stable analogues), NMR Spectroscopy. wikipedia.orgacs.org |

Transition State Analysis for Diene Transformations

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for a chemical reaction. ucsb.edu Analyzing the structure and energy of the transition state provides insights into the reaction rate and selectivity. For transformations involving the diene system of this compound, such as cycloaddition reactions, understanding the transition state is key to predicting the stereochemical outcome.

In a Diels-Alder reaction, for example, where the diene reacts with a dienophile, the geometry of the transition state determines whether the endo or exo product is formed. masterorganicchemistry.comlibretexts.orgwikipedia.org For this compound acting as the diene, the pentylselanyl group would influence the electronic properties and steric environment of the diene, thereby affecting the energy of the transition state and the resulting product ratio. Computational chemistry plays a vital role in modeling these transition states and predicting their relative energies. ucsb.edu

| Reaction Type | Key Feature of Transition State | Impact on Product |

| Diels-Alder Cycloaddition | Overlap of p-orbitals of diene and dienophile. | Stereoselectivity (endo vs. exo). masterorganicchemistry.com |

| Electrophilic Addition | Geometry of the carbocation intermediate and approaching nucleophile. | Regioselectivity (1,2- vs. 1,4-addition). libretexts.org |

Influence of Reaction Conditions: Kinetic vs. Thermodynamic Control

The outcome of many chemical reactions, particularly those with competing pathways, can be directed by the reaction conditions. libretexts.org For reactions of conjugated dienes, the concept of kinetic versus thermodynamic control is particularly important. libretexts.orgchemrxiv.orgmdpi.commasterorganicchemistry.com While this compound is a skipped diene, electrophilic addition reactions can lead to conjugated systems where these principles apply.

Under kinetic control, typically at lower temperatures, the product that is formed fastest will predominate. mdpi.comrsc.org This product corresponds to the reaction pathway with the lowest activation energy. Under thermodynamic control, usually at higher temperatures, the reaction is reversible, and the most stable product will be the major one, as the system reaches equilibrium. mdpi.comrsc.org

In the electrophilic addition of an acid (HX) to a conjugated diene system that could be formed from this compound, two main products can arise: the 1,2-adduct and the 1,4-adduct. libretexts.orgchemistrysteps.com

| Control | Reaction Conditions | Major Product | Rationale |

| Kinetic | Low temperature, short reaction time. | 1,2-adduct (generally). | Lower activation energy due to proximity of the nucleophile to the initially formed carbocation. chemistrysteps.com |

| Thermodynamic | High temperature, long reaction time. | 1,4-adduct (generally). | The 1,4-adduct is often the more stable alkene (more substituted double bond). masterorganicchemistry.comchemistrysteps.com |

The presence of the pentylselanyl group can influence the relative stability of the intermediates and products, potentially altering the typical product distribution observed for simple dienes.

Medium Effects on Reaction Outcomes: Solvent and Additive Impact

The solvent in which a reaction is carried out can have a profound effect on the reaction rate, selectivity, and even the nature of the products formed. rsc.orgresearchgate.net This is due to the differential solvation of the reactants, intermediates, transition states, and products. For reactions involving charged intermediates, such as the seleniranium ions discussed earlier, polar solvents are generally favored as they can stabilize the charged species.

The choice of solvent can influence the competition between different reaction pathways. For example, a polar protic solvent might act as a nucleophile, participating in the reaction, while a non-polar aprotic solvent would be non-participatory. Additives can also play a crucial role. For instance, the addition of a specific salt can alter the ionic strength of the medium or provide a different nucleophile.

In the context of organoselenium chemistry, the solvent can affect the reactivity of selenium reagents and the stability of intermediates. rsc.org For reactions of this compound, the choice of solvent could influence the regioselectivity of nucleophilic attack on a seleniranium intermediate or the efficiency of a catalytic cycle involving hypervalent selenium species.

| Solvent Type | Potential Effect on Reactions of this compound |

| Polar Protic (e.g., alcohols, water) | Can stabilize charged intermediates (e.g., seleniranium ions) and may act as a nucleophile. |

| Polar Aprotic (e.g., acetonitrile, DMF) | Can stabilize charged intermediates without participating as a nucleophile. |

| Non-polar (e.g., hexane, toluene) | Less effective at stabilizing charged intermediates, may favor concerted or radical pathways. |

The careful selection of solvents and additives is therefore a critical aspect of controlling the outcome of reactions involving this compound. researchgate.net

Computational and Theoretical Insights into 1 Pentylselanyl Penta 1,4 Diene

Electronic Structure and Bonding Features of Selenylated Dienes

The electronic structure of selenylated dienes is fundamentally governed by the nature of the carbon-selenium (C-Se) bond and its interaction with the π-electron system of the diene moiety. Selenium, as a member of the chalcogen group, possesses properties that are intermediate between sulfur and tellurium. The C-Se bond is significantly longer and weaker than a corresponding C-S bond, with typical C-Se single bond lengths in the range of 1.93–2.02 Å and a bond dissociation energy of approximately 234 kJ/mol.

In a molecule like 1-(Pentylselanyl)penta-1,4-diene, the selenium atom, with its available lone pairs and d-orbitals, can engage in hypervalent interactions. The interaction between the selenium lone pair electrons and the π-system of the diene influences the electron distribution across the molecule. This conjugation can lead to a delocalization of electron density, affecting the molecule's stability and reactivity. The selenium atom can act as a Lewis base, donating its electron pair, or as a Lewis acid, accepting electron density into its low-lying antibonding orbitals (σ* C-Se). This dual nature is crucial for the chemical behavior of organoselenium compounds.

The incorporation of selenium into conjugated polymer backbones has been shown to increase polarizability and strengthen intermolecular interactions compared to sulfur analogs. These principles suggest that in this compound, the selenium atom enhances the polarizability of the diene system.

Table 1: Representative Bond Parameters in Organoselenium Compounds

| Bond Type | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C(sp³)-Se | 1.95 - 2.02 | C-Se-C: 96 - 106 |

| C(sp²)-Se | 1.89 - 1.93 | C=C-Se: 118 - 125 |

| Se-H | ~1.46 | C-Se-H: ~91 |

Data compiled from general findings in organoselenium chemistry.

Conformational Landscapes and Stereoelectronic Effects

The conformational landscape of this compound is expected to be complex, primarily due to rotation around the C-C and C-Se single bonds. For the conjugated diene portion of a molecule, two primary planar conformations exist: the s-trans and s-cis conformers, which describe the orientation around the single bond connecting the two double bonds. The s-trans conformer is generally more stable due to reduced steric hindrance.

Stereoelectronic effects are critical in determining the preferred conformations and reactivity of organoselenium compounds. These effects arise from the spatial interaction of orbitals. A key stereoelectronic interaction is hyperconjugation, which involves the overlap of a filled bonding orbital (or a lone pair) with an adjacent empty antibonding orbital. In selenylated dienes, stabilizing interactions can occur between the selenium lone pairs (n_Se) and the antibonding π* orbitals of the C=C double bonds (n_Se → π). Conversely, interactions between the C-Se bonding orbital (σ_C-Se) and adjacent π orbitals are also possible. These interactions depend critically on the relative orientation of the orbitals, thus influencing the conformational preferences.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are indispensable for mapping the intricate details of reaction mechanisms involving organoselenium compounds. These methods provide insights into the structures of intermediates and transition states, which are often too transient to be observed experimentally.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the mechanisms of organic reactions, including those mediated by selenium. DFT calculations can accurately model the potential energy surface of a reaction, allowing for the identification of the most plausible reaction pathway. For reactions involving selenylated dienes, such as electrophilic cyclizations or addition reactions, DFT can be used to:

Optimize Geometries: Determine the lowest-energy structures of reactants, intermediates, transition states, and products.

Characterize Stationary Points: Vibrational frequency calculations confirm whether a structure is a minimum (all real frequencies) or a transition state (one imaginary frequency).

Trace Reaction Paths: Intrinsic Reaction Coordinate (IRC) calculations can verify that a transition state connects the correct reactant and product minima.

Studies on selenium-catalyzed reactions have successfully used DFT to elucidate complex mechanisms, such as the syn-dichlorination of alkenes, where a PhSeCl₃ species, rather than PhSeCl, was identified as the active catalyst. Similarly, DFT studies have shed light on intramolecular Se···N and Se···O interactions, which can be crucial for stereocontrol in asymmetric synthesis.

A key output of DFT analysis is the reaction energy profile, which plots the energy of the system as it progresses along the reaction coordinate. This profile reveals the relative energies of all intermediates and, crucially, the activation energies (the height of the energy barriers) for each step. The activation energy is a primary determinant of the reaction rate.

In selenium-mediated reactions, such as the seleno-cyclization of unsaturated substrates, computational studies can compare different potential pathways. For instance, in the cyclization of an unsaturated acid using a selenium electrophile, DFT can calculate the activation barriers for the formation of different ring sizes or stereoisomers, explaining the observed product distribution. Recent research on selenium radical-mediated cascade cyclizations also relies on computational modeling to understand the formation and reactivity of key radical intermediates and the feasibility of the proposed cyclization steps. These studies help rationalize how factors like substrate structure, oxidant, and solvent influence reaction outcomes by altering the energy profiles.

Table 2: Illustrative Calculated Activation Energies for General Selenium-Mediated Cyclization Steps

| Reaction Step | Catalyst/Reagent | Computational Method | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| Electrophilic Addition to Alkene | PhSe+ | DFT (B3LYP/6-31G*) | 8 - 15 |

| 5-exo-trig Cyclization | Seleniranium Ion Intermediate | DFT (ωB97X-D/def2-TZVP) | 5 - 10 |

| 6-endo-trig Cyclization | Seleniranium Ion Intermediate | DFT (ωB97X-D/def2-TZVP) | 12 - 20 |

| Radical Addition to Alkene | PhSe• | DFT (M06-2X/6-311+G**) | 6 - 9 |

This table presents typical ranges of activation energies for illustrative purposes and does not represent specific data for this compound.

Theoretical Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are powerful tools for predicting spectroscopic properties, which aids in the structural characterization of novel or complex molecules. This is particularly valuable for organoselenium compounds, where experimental data, especially for the ⁷⁷Se nucleus, can be challenging to interpret without theoretical support.

Reliable prediction of ⁷⁷Se NMR chemical shifts through DFT calculations can help assign experimental signals to specific selenium atoms within a molecule, providing a 'fingerprint' for different structural motifs. There is often a strong linear correlation between experimentally measured and computationally calculated ⁷⁷Se chemical shifts, making this a predictive tool. Machine learning models are also emerging as a powerful method for accurately predicting ¹H NMR chemical shifts from a chemical structure.

Furthermore, the calculation of vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. By comparing the computed spectrum with the experimental one, researchers can confirm the identity of a synthesized compound and gain insight into its bonding and conformation. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can even simulate spectra in different solvent environments, providing a more realistic comparison to experimental conditions. For this compound, theoretical spectra could help distinguish between different conformational isomers and confirm the connectivity of the selanyl (B1231334) group to the diene.

Table 3: Hypothetical Predicted Spectroscopic Data for a Representative Selenylated Diene

| Spectroscopy Type | Predicted Value/Range | Notes |

|---|---|---|

| ⁷⁷Se NMR | 200 - 400 ppm (vs. Me₂Se) | The chemical shift is sensitive to the electronic environment and conformation. |

| ¹³C NMR | 115-140 ppm (C=C), 20-40 ppm (C-Se, C-C) | Carbons attached to selenium show characteristic shifts. |

| ¹H NMR | 5.0-6.5 ppm (vinylic H), 2.5-3.0 ppm (allylic H, H-C-Se) | Protons alpha to the selenium atom are deshielded. |

| IR Spectroscopy | ~3050 cm⁻¹ (C-H, sp²), ~1650 cm⁻¹ (C=C), ~570 cm⁻¹ (C-Se) | The C-Se stretch is a key diagnostic peak in the far-IR region. |

These values are illustrative and based on general data for alkenyl selenides. Specific values for this compound would require dedicated calculations.

Advanced Applications in Synthetic Organic Chemistry

Leveraging Selenylated Dienes as Building Blocks for Molecular Complexity

The unique structural motif of 1-(Pentylselanyl)penta-1,4-diene, which combines a reactive diene system with a selenium moiety, positions it as a valuable precursor for the synthesis of a wide array of complex organic molecules.

Precursors for Multi-functionalized Aliphatic and Cyclic Structures

While direct studies on this compound are not extensively documented, the reactivity of similar dienyl selenides suggests their potential as precursors for multi-functionalized aliphatic and cyclic structures. The diene unit can participate in a variety of cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic frameworks. nih.gov The presence of the pentylselanyl group offers a handle for further chemical transformations. For instance, oxidation of the selenium atom followed by syn-elimination can introduce a new double bond, leading to the formation of conjugated systems. This strategy is a cornerstone of organoselenium chemistry for the synthesis of unsaturated compounds.

Furthermore, the carbon-selenium bond can be cleaved under various conditions to introduce other functional groups. This allows for the conversion of the selenylated diene into a range of functionalized aliphatic chains or serves as a strategic element in the total synthesis of complex natural products. The development of methods for the direct functionalization of cyclic amines, for example, highlights the ongoing efforts to create diverse molecular scaffolds from readily available starting materials. nih.gov

Divergent Synthesis of Organoselenium Heterocycles (e.g., Selenophenes)

The synthesis of selenophenes, a class of selenium-containing heterocycles with important applications in materials science and medicinal chemistry, often relies on the cyclization of appropriate precursors. nih.gov While the direct cyclization of this compound to a selenophene (B38918) is not a commonly reported pathway, related strategies provide a conceptual framework.

The established methods for selenophene synthesis frequently involve the reaction of 1,3-diynes with a selenium source or the cyclization of 1,3-dienyl bromides. nih.govrsc.org For instance, the copper-catalyzed one-pot synthesis of selanyl (B1231334) selenophenes proceeds via the intramolecular cyclization of 1,3-dienyl-gem-dibromides in the presence of potassium selenocyanate. nih.gov Another approach involves the [2+2+1] cyclization of terminal alkynes with elemental selenium. mdpi.com These examples underscore the importance of having a suitably functionalized acyclic precursor for the construction of the selenophene ring. Future research could explore the transformation of this compound into a suitable precursor for selenophene synthesis, potentially through isomerization or functional group manipulation.

Contributions to Catalysis: Organoselenium Catalysts

Organoselenium compounds have emerged as a significant class of catalysts in modern organic synthesis, prized for their unique redox properties and their ability to mediate a variety of chemical transformations. researchgate.netconicet.gov.arnih.gov

Enantioselective Catalysis Mediated by Chiral Organoselenium Species

The development of chiral ligands is central to the field of asymmetric catalysis. Chiral dienes, in particular, have proven to be effective ligands for a range of metal-catalyzed enantioselective reactions. nih.govmdpi.com While there are no specific reports detailing the use of this compound as a chiral ligand, the broader class of chiral organoselenium compounds has been successfully employed in asymmetric synthesis. researchgate.net

The design of chiral organoselenium ligands often involves the incorporation of a selenium atom into a well-defined chiral scaffold. These ligands can then coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. The catalytic activity and selectivity of these metal complexes can often be fine-tuned by modifying the structure of the organoselenium ligand. researchgate.net The development of catalytic enantioselective methods for the synthesis of chiral bridged dienes, which themselves can act as ligands, represents a powerful strategy in this area. nih.gov

Activation of Substrates and Reagents in Catalytic Cycles

Organoselenium compounds can act as catalysts by activating substrates and reagents through various mechanisms. rsc.org For example, organoselenium catalysts are known to activate hydrogen peroxide for a range of oxidation reactions. nih.gov The catalytic cycle often involves the oxidation of the selenium species to a more reactive state, which then transfers an oxygen atom to the substrate before being regenerated.

In the context of C-H bond functionalization, organoselenium catalysts have been used to facilitate the direct oxidation of substituted benzyl (B1604629) pyridines to benzoyl pyridines using molecular oxygen. rsc.org While specific applications of this compound in this area are yet to be reported, the fundamental principles of organoselenium catalysis suggest that such compounds could potentially be developed into effective catalysts for a variety of transformations.

Frontiers in Synthetic Methodology Development

The development of novel synthetic methodologies is a continuous pursuit in organic chemistry. Recent advances in the synthesis of skipped dienes, for instance, highlight the ongoing efforts to construct important structural motifs with high efficiency and stereoselectivity. mdpi.com The exploration of new organoselenium reagents and their reactions remains a vibrant area of research. scilit.comthieme-connect.de

Tandem Reactions and Cascade Processes Utilizing Selenylated Diene Reactivity

The diene functionality in this compound, in concert with the reactive carbon-selenium bond, provides a platform for designing powerful tandem and cascade reactions. These processes, where multiple chemical bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. While specific studies on this compound are not extensively documented, the reactivity of analogous systems provides a clear indication of its synthetic potential.

One prominent example of such a cascade process is the electrochemical oxidative radical cascade cyclization of dienes with diselenides, which leads to the formation of selenium-containing heterocyclic compounds. researchgate.net This methodology highlights a metal-free and external oxidant-free approach to synthesize valuable seleno-benzazepines. researchgate.net In a typical reaction, a diene substrate is reacted with a diselenide in an undivided electrochemical cell. The reaction is initiated by the anodic oxidation of the diselenide to generate a selenium radical, which then adds to one of the double bonds of the diene. This is followed by an intramolecular cyclization and further oxidation steps to yield the final heterocyclic product. This process demonstrates the potential for the controlled formation of complex cyclic systems from simple, linear precursors.

The general mechanism for such a reaction, adapted for a hypothetical reaction involving a compound like this compound, would likely involve the following key steps:

Initiation: Anodic oxidation of a diselenide (e.g., dipentyl diselenide) to generate a pentylselanyl radical (PentylSe•).

Radical Addition: The electrophilic selenium radical adds to one of the double bonds of the diene.

Intramolecular Cyclization: The resulting radical intermediate undergoes an intramolecular cyclization, forming a new carbon-carbon bond and a cyclic radical species.

Oxidation and Termination: The cyclic radical can be further oxidized and react with nucleophiles present in the medium or undergo other termination pathways to yield the final, stable heterocyclic product.

The efficiency and selectivity of these cascade reactions are influenced by various factors, including the nature of the diene, the selenium reagent, the solvent system, and the electrochemical conditions. The ability to construct complex heterocyclic scaffolds in a single step from readily available starting materials underscores the synthetic utility of selenylated dienes in modern organic chemistry.

Table 1: Examples of Tandem/Cascade Reactions with Selenylated Dienes (Analogous Systems)

| Diene System | Selenium Reagent | Reaction Type | Product Class | Reference |

| N-arylacrylamides and related dienes | Diphenyl diselenide | Electrochemical Oxidative Radical Cascade Cyclization | Seleno-benzazepines | researchgate.net |

| 1,6-dienes | Azobis(alkylcarbonitriles) | Radical Tandem Double Cyclization | Polycyclic Skeletons | rsc.org |

| 1,6-enynes | H₂O | Radical-Triggered Tandem Cyclization | Strained 1H-Cyclopropa[b]naphthalene-2,7-diones | nih.gov |

Green Chemistry Principles in Organoselenium Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including organoselenium reagents. The goal is to develop more environmentally benign processes that minimize waste, reduce energy consumption, and use less hazardous substances. nih.gov While selenium compounds have historically been associated with toxicity concerns, modern synthetic methods are addressing these issues by employing catalytic approaches and alternative reaction conditions. nih.gov

The synthesis of selenoethers, such as this compound, can be approached using greener methodologies. Traditional methods often involve stoichiometric amounts of reagents and volatile organic solvents. In contrast, green chemistry promotes the use of catalytic systems, alternative energy sources, and environmentally friendly solvents. nih.govnih.gov

Key Green Chemistry Approaches in Organoselenium Synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. rsc.org The synthesis of selenol esters from diorganyl diselenides and acyl chlorides has been achieved efficiently under solvent-free conditions using microwave irradiation, showcasing a significant improvement over conventional heating methods. rsc.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. nih.gov The development of solvent-free methods for the synthesis of organoselenides represents a significant step towards more sustainable chemical processes. nih.gov

Electrochemical Synthesis: Electrochemistry offers a clean and efficient way to generate reactive intermediates and drive chemical transformations without the need for stoichiometric chemical oxidants or reductants. researchgate.net As seen in the cascade cyclization reactions, electrochemical methods can be employed for the synthesis of complex selenium-containing molecules under mild conditions. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the choice of an environmentally benign solvent is crucial. Water, ionic liquids, and biosourced solvents are being explored as alternatives to traditional volatile organic compounds. rsc.org For instance, radical cyclization of 1,6-dienes has been successfully carried out in water. rsc.org

Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry. Transition-metal-catalyzed cross-coupling reactions are being developed for the formation of carbon-selenium bonds, often with high efficiency and selectivity. researchgate.net

The application of these principles not only makes the synthesis of compounds like this compound more sustainable but also opens up new avenues for their application in fields where environmental impact is a critical consideration.

Table 2: Green Chemistry Metrics in Organoselenium Synthesis (Illustrative Examples)

| Synthetic Method | Green Principle | Advantages | Reference |

| Microwave-assisted synthesis of selenol esters | Alternative Energy Source, Solvent-Free | Rapid reaction times, high yields, reduced waste | rsc.org |

| Electrochemical oxidative cyclization | Avoids Chemical Oxidants, High Atom Economy | Metal-free, external oxidant-free, mild conditions | researchgate.net |

| Radical cyclization in water | Green Solvent | Environmentally benign, simplified workup | rsc.org |

| Catalytic C-Se bond formation | Catalysis, Atom Economy | High efficiency, selectivity, potential for catalyst recycling | researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for 1-(Pentylselanyl)penta-1,4-diene, and how can reaction conditions (e.g., solvent, catalyst) be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution, where a pentylselenol group reacts with a halogenated penta-1,4-diene precursor. Key parameters include using aprotic solvents (e.g., THF or DMF) to stabilize intermediates and transition-metal catalysts (e.g., Pd or Cu) to facilitate coupling. Temperature control (0–25°C) minimizes side reactions like oxidation of the selanyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm the selanyl group?

- Methodology :

- ¹H/¹³C NMR : Look for deshielding effects on adjacent protons due to selenium’s electronegativity.

- 77Se NMR : Direct detection of selenium environments (δ ~200–400 ppm).

- IR : C-Se stretching vibrations near 500–600 cm⁻¹ .

Q. How does the selanyl substituent alter the physicochemical properties (e.g., logP, polar surface area) of penta-1,4-diene?

- Methodology : Compare computational predictions (e.g., Open Babel) of logP and molar refractivity for penta-1,4-diene (logP ≈ 2.1) with its selanyl derivative. The selanyl group increases hydrophobicity (higher logP) due to the bulky alkyl chain and selenium’s polarizability .

Q. What regioselectivity is observed in radical-mediated reactions (e.g., NBS bromination) of this compound?

- Methodology : The selanyl group stabilizes allylic radicals via hyperconjugation, favoring bromination at the terminal position. Use EPR spectroscopy to track radical intermediates and GC-MS to analyze product distribution .

Advanced Research Questions

Q. How does the selanyl group influence photochemical [2+2] cycloaddition pathways in penta-1,4-diene derivatives?

- Methodology : Perform ab initio SCF-MO calculations (as in ) to map excited-state geometries. Compare orbital symmetry and transition-state energetics with unsubstituted penta-1,4-diene. Selenium’s electron-withdrawing effects may disfavor parallel adducts .

Q. What computational strategies best model the electronic structure and reaction dynamics of selanyl-substituted dienes?

- Methodology : Use density functional theory (DFT) with basis sets like 6-31G(d,p) for geometry optimization. Include solvent effects via COSMO and analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity trends .

Q. How can stereocontrol be achieved in asymmetric synthesis of selanyl-penta-1,4-diene derivatives?

- Methodology : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Rh-catalyzed hydroselenation). Monitor enantiomeric excess via chiral HPLC or NMR with shift reagents .

Q. What challenges arise in applying ozonolysis to determine the selanyl group’s position in this compound?

- Methodology : Perform reductive ozonolysis (Zn/HOAc) to avoid over-oxidation. Analyze fragments via GC-MS or MALDI-TOF. The selanyl group may complicate fragmentation patterns, requiring isotopic labeling (e.g., ⁷⁷Se) for clarity .

Data Contradictions and Validation

- Radical Stability vs. Product Conjugation : highlights a conflict between radical stability (favored by selanyl groups) and conjugated diene formation. Resolve via kinetic (radical trapping) and thermodynamic (product isomerization) studies .

- Photochemical Pathway Discrepancies : Computational models ( ) predict parallel adducts for penta-1,4-diene, but experimental data on selanyl derivatives may diverge. Validate with time-resolved spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.